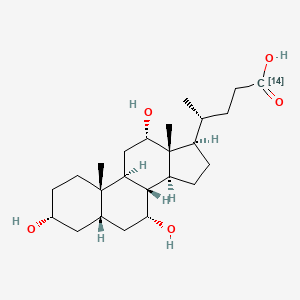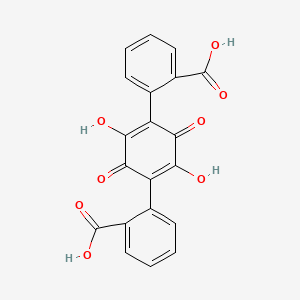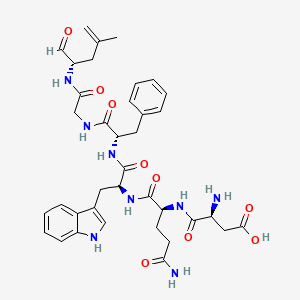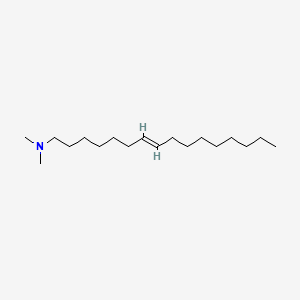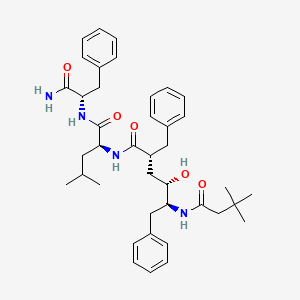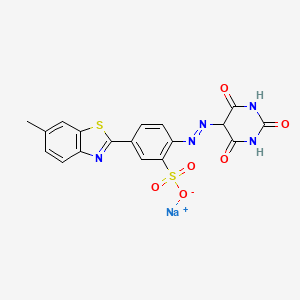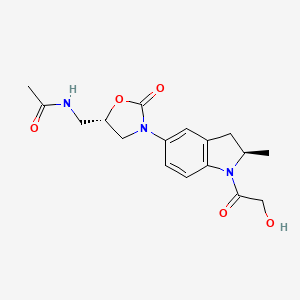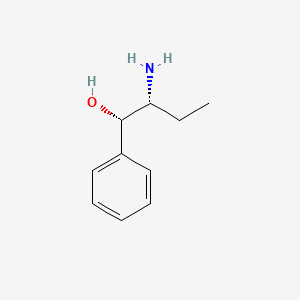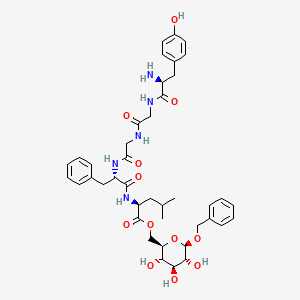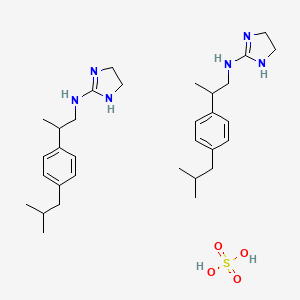
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoline ring and an isobutylphenyl group. It is often used in research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate typically involves multiple steps. One common method starts with the preparation of 2-(p-isobutylphenyl)propionyl chloride, which is then reacted with appropriate amines to form the desired imidazoline derivative. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Benzene, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Isobutylphenyl)propionyl chloride: A precursor in the synthesis of the target compound.
2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties and used in the synthesis of various derivatives.
Uniqueness
2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazoline ring and isobutylphenyl group make it particularly versatile in various research applications.
Propriétés
Numéro CAS |
120570-61-8 |
|---|---|
Formule moléculaire |
C32H52N6O4S |
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
N-[2-[4-(2-methylpropyl)phenyl]propyl]-4,5-dihydro-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C16H25N3.H2O4S/c2*1-12(2)10-14-4-6-15(7-5-14)13(3)11-19-16-17-8-9-18-16;1-5(2,3)4/h2*4-7,12-13H,8-11H2,1-3H3,(H2,17,18,19);(H2,1,2,3,4) |
Clé InChI |
GYVMDIGLMDOHGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



